6-Propyl Substitution Confers ~9-Fold KIAA1363 Potency Gain Over the Unsubstituted Parent Compound AX11890
The target compound achieves an IC₅₀ of 130 nM against recombinant human KIAA1363, representing a 9.2-fold improvement in potency relative to its direct structural ancestor AX11890 (1-bromo-2-naphthyl N,N-dimethylcarbamate), which has an IC₅₀ of 1,200 nM (1.2 μM) under comparable assay conditions [1][2]. The only structural difference between the two compounds is the presence of the n-propyl group at the naphthalene 6-position in the target compound. This potency gain is attributed to the 6-substituent occupying a hydrophobic pocket in the KIAA1363 active site, as inferred from the SAR study that explicitly explored 6-position derivatization [1]. The magnitude of this improvement places the compound in the sub-micromolar potency range, compared to the low-micromolar potency of the parent scaffold.
| Evidence Dimension | Inhibitory potency (IC₅₀) against human KIAA1363 serine hydrolase |
|---|---|
| Target Compound Data | IC₅₀ = 130 nM (0.13 μM) |
| Comparator Or Baseline | AX11890 (1-bromo-2-naphthyl N,N-dimethylcarbamate): IC₅₀ = 1,200 nM (1.2 μM) |
| Quantified Difference | 9.2-fold improvement in IC₅₀ (130 nM vs. 1,200 nM) |
| Conditions | Recombinant human KIAA1363 expressed in 293T/17 cells; substrate: 2-thioacetyl MAGE; 20 min preincubation; measurement after 1 hr [2]; parent compound data from the same publication series with shared assay methodology [1] |
Why This Matters
When selecting a KIAA1363 inhibitor for cellular or biochemical assays, a 9-fold potency difference determines whether target engagement occurs at experimentally practical concentrations (low nM range) versus micromolar concentrations that risk off-target effects and solubility limitations.
- [1] Shreder KR, et al. Bioorg Med Chem Lett. 2012;22(17):5748-5751. AX11890 IC50 = 1.2 μM; SAR explored 6-position derivatization. DOI: 10.1016/j.bmcl.2012.05.102. PMID: 22877630. View Source
- [2] BindingDB. BDBM50390518 (CHEMBL2071651): IC50 = 130 nM vs. human KIAA1363 in 293T/17 cells, 2-thioacetyl MAGE substrate, 20 min preincubation, 1 hr measurement. View Source
